molecular formula C10H11N5O2 B1194393 2',3'-Dideoxy-2',3'-didehydroadenosine CAS No. 7057-48-9

2',3'-Dideoxy-2',3'-didehydroadenosine

Cat. No.: B1194393
CAS No.: 7057-48-9
M. Wt: 233.23 g/mol
InChI Key: JFUOUIPRAAGUGF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is the DNA polymerase of the Hepatitis B virus . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. In the case of Hepatitis B, this enzyme is crucial for the replication of the virus.

Mode of Action

2’,3’-Dideoxy-2’,3’-didehydroadenosine interacts with its target by binding to the DNA polymerase . This binding inhibits the normal function of the enzyme, specifically blocking the incorporation of deoxycytidine into viral DNA . This action effectively halts the replication of the virus.

Biochemical Pathways

The primary biochemical pathway affected by 2’,3’-Dideoxy-2’,3’-didehydroadenosine is the replication pathway of the Hepatitis B virus. By inhibiting the DNA polymerase, the compound disrupts the normal replication cycle of the virus, leading to a decrease in viral load .

Result of Action

The molecular effect of 2’,3’-Dideoxy-2’,3’-didehydroadenosine’s action is the prevention of deoxycytidine incorporation into viral DNA, which halts viral replication . On a cellular level, this results in a decrease in viral load, reducing the impact of the virus on the host cells.

Biochemical Analysis

Biochemical Properties

2’,3’-Dideoxy-2’,3’-didehydroadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, an enzyme responsible for the replication of viral DNA. By binding to the DNA polymerase, 2’,3’-Dideoxy-2’,3’-didehydroadenosine blocks the incorporation of deoxycytidine into the viral DNA, thereby halting viral replication . This compound is active against both wild-type and mutant strains of hepatitis B virus . Notably, 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not affect the synthesis of cellular DNA or RNA, nor does it inhibit cellular protein synthesis .

Cellular Effects

The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine on various cell types and cellular processes are profound. This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, 2’,3’-Dideoxy-2’,3’-didehydroadenosine disrupts the normal replication cycle of the virus, leading to a decrease in viral load and an improvement in cellular health . Additionally, this compound has been shown to have minimal cytotoxic effects on uninfected cells, making it a promising candidate for antiviral therapy .

Molecular Mechanism

At the molecular level, 2’,3’-Dideoxy-2’,3’-didehydroadenosine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of viral DNA polymerase by binding to its active site . This binding prevents the incorporation of deoxycytidine into the growing viral DNA chain, effectively terminating DNA synthesis . Furthermore, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may also induce conformational changes in the DNA polymerase, reducing its activity and stability . These interactions highlight the compound’s specificity and potency as an antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine have been observed to change over time. The compound is relatively stable under standard storage conditions (10°C - 25°C) and does not degrade rapidly . Long-term studies have shown that 2’,3’-Dideoxy-2’,3’-didehydroadenosine maintains its antiviral activity over extended periods, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At high doses, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2’,3’-Dideoxy-2’,3’-didehydroadenosine is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by cellular enzymes, including kinases that phosphorylate it to its active triphosphate form . This active form is then incorporated into viral DNA by the DNA polymerase, leading to chain termination . The metabolism of 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not significantly affect cellular metabolic flux or metabolite levels, indicating its specificity for viral targets .

Transport and Distribution

Within cells and tissues, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is transported and distributed through various mechanisms. The compound is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is distributed to different cellular compartments, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular binding proteins and transporters .

Subcellular Localization

The subcellular localization of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral DNA polymerase . Post-translational modifications and targeting signals may direct 2’,3’-Dideoxy-2’,3’-didehydroadenosine to specific compartments or organelles, enhancing its antiviral efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-D4A involves the dehydrogenation and deoxygenation of adenosine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of beta-L-D4A follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Beta-L-D4A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of beta-L-D4A, which can have different biological activities and properties .

Scientific Research Applications

Beta-L-D4A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: Beta-L-D4A is unique in its structure and mechanism of action. It has shown higher potency and lower toxicity compared to lamivudine and other similar compounds. Its ability to inhibit viral replication at lower concentrations makes it a promising candidate for antiviral therapy .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUOUIPRAAGUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7057-48-9
Record name 2',3'-Dideoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 2
2',3'-Dideoxy-2',3'-didehydroadenosine
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2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 4
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 5
2',3'-Dideoxy-2',3'-didehydroadenosine
Reactant of Route 6
2',3'-Dideoxy-2',3'-didehydroadenosine

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